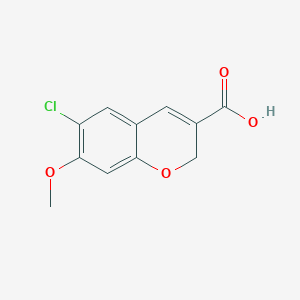

6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid

CAS No.:

Cat. No.: VC15932283

Molecular Formula: C11H9ClO4

Molecular Weight: 240.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClO4 |

|---|---|

| Molecular Weight | 240.64 g/mol |

| IUPAC Name | 6-chloro-7-methoxy-2H-chromene-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9ClO4/c1-15-10-4-9-6(3-8(10)12)2-7(5-16-9)11(13)14/h2-4H,5H2,1H3,(H,13,14) |

| Standard InChI Key | IHQRMGCFJBPVAY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C=C(COC2=C1)C(=O)O)Cl |

Introduction

Chemical Profile and Synthesis

Molecular Characteristics

The compound’s IUPAC name, 6-chloro-7-methoxy-2H-chromene-3-carboxylic acid, reflects its substitution pattern. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.64 g/mol |

| CAS Number | 1263215-42-4 |

| Purity | ≥97% |

| SMILES Notation | COC1=C(C=C2C=C(COC2=C1)C(=O)O)Cl |

The canonical SMILES string indicates a fused benzopyran core with a carboxylic acid group at position 3, a chlorine atom at position 6, and a methoxy group at position 7 .

Synthesis Strategies

Industrial synthesis routes for chromene derivatives often involve multi-step reactions. For 6-chloro-7-methoxy-2H-chromene-3-carboxylic acid, potential methods include:

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling of terminal alkynes with halogenated precursors, followed by cyclization .

-

Cacchi Annulation: One-pot tandem reactions to construct the chromene ring system .

-

Esterification/Hydrolysis: Conversion of ester precursors to carboxylic acids using acidic or basic conditions.

Optimization of these methods focuses on improving yield and scalability. For example, the use of -CuI catalysts in Sonogashira couplings enhances efficiency .

Structural and Crystallographic Insights

Molecular Geometry

X-ray crystallography of related chromene derivatives reveals planar benzopyran rings with deviations <0.25 Å . In 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde (a structural analog), non-hydrogen atoms exhibit coplanarity (RMSD = 0.0670 Å), with the pyran carbonyl oxygen showing the largest deviation . Substitutions like chlorine and methoxy groups influence electron distribution, affecting reactivity and intermolecular interactions.

Intermolecular Interactions

Key non-covalent interactions observed in chromene derivatives include:

-

π-π Stacking: Centroid distances of ~3.8 Å between aromatic rings .

-

Halogen Bonding: Type I Cl···Cl interactions (3.397 Å) in chlorinated analogs .

-

Hydrogen Bonding: N–H···N bonds in hydrazone derivatives (2.2–2.5 Å) .

These interactions dictate packing patterns in the solid state and may influence solubility and bioavailability.

| Precaution Code | Description |

|---|---|

| P261 | Avoid inhalation of dust/particles |

| P264 | Wash hands thoroughly after handling |

| P280 | Wear protective gloves/eye protection |

The compound is labeled for research use only, with no human or veterinary applications .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize enzyme inhibition.

-

In Vivo Studies: Evaluation of pharmacokinetics and toxicity in animal models.

-

Synergistic Combinations: Testing with existing therapeutics to enhance efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume